molecular formula C22H28N2 B5198586 1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine

1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine

Cat. No.: B5198586
M. Wt: 320.5 g/mol
InChI Key: OHIOJDQZFQIQEA-UHFFFAOYSA-N
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Description

1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a piperidine ring, which is further substituted with a 1,2,3,4-tetrahydronaphthalen-1-yl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine ring in the presence of a base such as sodium hydroxide.

    Attachment of the 1,2,3,4-Tetrahydronaphthalen-1-yl Group: This step involves the Friedel-Crafts alkylation of the piperidine ring with 1,2,3,4-tetrahydronaphthalene in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzyl or piperidine derivatives.

Scientific Research Applications

1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzylpiperidin-4-amine: Similar structure but lacks the 1,2,3,4-tetrahydronaphthalen-1-yl group.

    N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine: Similar structure but lacks the benzyl group.

Uniqueness

1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine is unique due to the presence of both the benzyl and 1,2,3,4-tetrahydronaphthalen-1-yl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-2-7-18(8-3-1)17-24-15-13-20(14-16-24)23-22-12-6-10-19-9-4-5-11-21(19)22/h1-5,7-9,11,20,22-23H,6,10,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIOJDQZFQIQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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